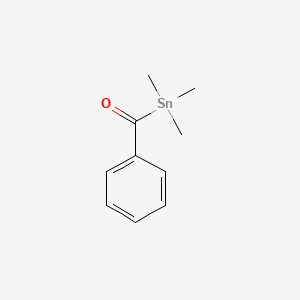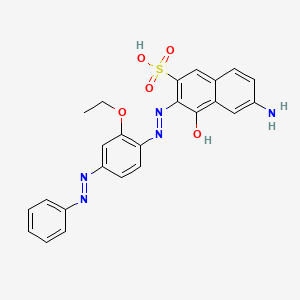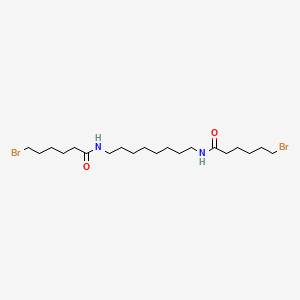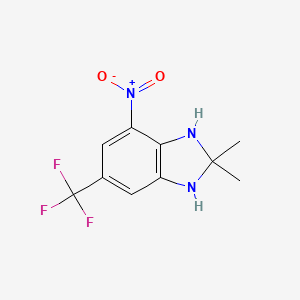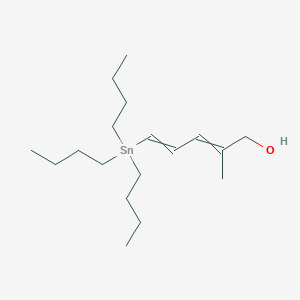
2-Methyl-5-(tributylstannyl)penta-2,4-dien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-(tributylstannyl)penta-2,4-dien-1-ol is an organotin compound that features a stannyl group attached to a penta-2,4-dien-1-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(tributylstannyl)penta-2,4-dien-1-ol can be achieved through the Horner-Wittig reaction. This method involves the acylation of phosphine oxides with enals, followed by a regiochemically controlled allylic alcohol transposition . The reaction conditions typically include the use of a base such as sodium hydride or sodium amide to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2-Methyl-5-(tributylstannyl)penta-2,4-dien-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: The stannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
2-Methyl-5-(tributylstannyl)penta-2,4-dien-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Stille cross-coupling reactions.
Biology: The compound’s organotin moiety makes it a candidate for studying the biological activity of organotin compounds.
Medicine: Research into the potential medicinal applications of organotin compounds includes their use as antifungal and anticancer agents.
Industry: The compound can be used in the production of specialized materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-Methyl-5-(tributylstannyl)penta-2,4-dien-1-ol involves its interaction with molecular targets through its stannyl group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby altering their chemical properties and biological activity. The specific pathways involved depend on the nature of the target molecules and the type of reaction.
類似化合物との比較
Similar Compounds
- 2-Methyl-5-(tributylstannyl)pyridine
- 5-Methyl-2-(tributylstannyl)pyridine
- 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine
Uniqueness
2-Methyl-5-(tributylstannyl)penta-2,4-dien-1-ol is unique due to its penta-2,4-dien-1-ol backbone, which provides distinct chemical properties compared to other organotin compounds. This uniqueness makes it valuable for specific applications in organic synthesis and scientific research.
特性
CAS番号 |
139427-06-8 |
|---|---|
分子式 |
C18H36OSn |
分子量 |
387.2 g/mol |
IUPAC名 |
2-methyl-5-tributylstannylpenta-2,4-dien-1-ol |
InChI |
InChI=1S/C6H9O.3C4H9.Sn/c1-3-4-6(2)5-7;3*1-3-4-2;/h1,3-4,7H,5H2,2H3;3*1,3-4H2,2H3; |
InChIキー |
AAZOPNWQKZHFPM-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC=C(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2-Bromophenyl)methylideneamino]urea](/img/structure/B14288756.png)
![Methyl 3-[4-(benzyloxy)phenyl]prop-2-ynoate](/img/structure/B14288757.png)
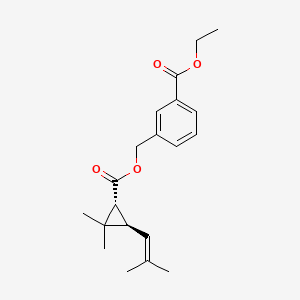
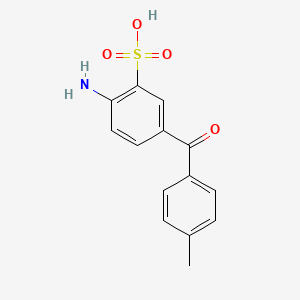
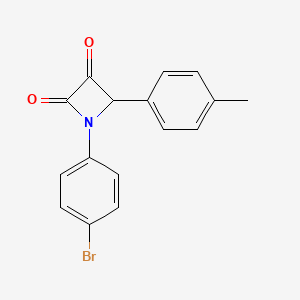
![L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-, phenylmethyl ester (9CI)](/img/structure/B14288785.png)
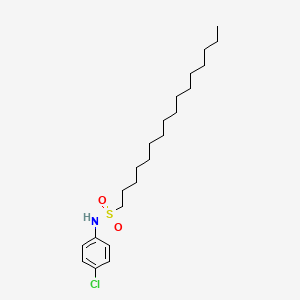
![2',3,3',4,4',5,5',6,6'-Nonabromo[1,1'-biphenyl]-2-ol](/img/structure/B14288800.png)
![2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B14288804.png)
![6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14288808.png)
